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Compound of Interest

Compound Name: 6-(4-Methoxyphenyl)picolinic acid

Cat. No.: B1312726 Get Quote

Abstract
This document provides a detailed experimental protocol for the synthesis of N-(4-

methoxyphenyl)picolinamide, a significant amide derivative with applications in medicinal

chemistry and material science. The synthesis involves a microwave-assisted reaction between

picolinic acid and p-anisidine, utilizing orthoboric acid. This method offers a high yield and

straightforward purification. This protocol is intended for researchers, scientists, and

professionals in drug development, providing comprehensive methodologies and

characterization data.

Introduction
Amide bonds are fundamental in organic chemistry and are prevalent in a vast array of

biologically active compounds and materials. Notably, approximately 25% of all pharmaceutical

drugs contain at least one amide functional group.[1] N-(4-methoxyphenyl)picolinamide is an

amide derivative of picolinic acid with potential applications stemming from its unique structural

and electronic properties. The procedure outlined below describes an efficient microwave-

assisted synthesis that provides a good yield of the target compound.

Reaction Scheme
Picolinic Acid + p-Anisidine → N-(4-methoxyphenyl)picolinamide

Experimental Protocol
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3.1. Materials and Reagents

Reagent/Materi
al

Molecular
Formula

Molar Mass (
g/mol )

Amount Moles (mol)

Picolinic Acid C₆H₅NO₂ 123.11 0.615 g 0.005

p-Anisidine C₇H₉NO 123.15 1.23 g 0.01

Orthoboric Acid H₃BO₃ 61.83 0.31 g 0.005

10% Sodium

Bicarbonate
NaHCO₃ - As needed -

30% Ethanol-

Water
C₂H₅OH/H₂O - As needed -

3.2. Equipment

Microwave reactor

Reaction flask

Filtration apparatus (Büchner funnel, filter paper, flask)

Standard laboratory glassware

Melting point apparatus

NMR spectrometer

Mass spectrometer

IR spectrometer

3.3. Synthesis Procedure[1]

In a suitable reaction flask, combine picolinic acid (0.615 g, 0.005 mol), p-anisidine (1.23 g,

0.01 mol), and orthoboric acid (0.31 g, 0.005 mol).
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Thoroughly mix the reagents.

Place the reaction flask in a microwave reactor and irradiate for 40 minutes.

After the reaction is complete, allow the mixture to cool to room temperature.

Add a 10% aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture.

Filter the resulting solid using a Büchner funnel.

The filtrate containing the product is then subjected to purification.

3.4. Purification[1]

Recrystallize the crude product from the filtrate using a 30% ethanol-water solution.

Dissolve the solid in a minimum amount of the hot solvent mixture.

Allow the solution to cool slowly to room temperature, then place it in an ice bath to

maximize crystal formation.

Collect the purified crystals by filtration.

Dry the crystals to obtain the final product.

3.5. Yield and Physical Properties

Property Value

Yield 0.798 g (70%)[1]

Melting Point 362–363 K[1]

Appearance Crystalline solid

Characterization Data
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
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¹H NMR (600

MHz, CDCl₃)

Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Integration

Amide-H 9.92 s - 1H

Pyridine-H 8.60 ddt 4.8, 1.7, 0.8 1H

Pyridine-H 8.29 dt 7.8, 1.1 1H

Pyridine-H 7.92–7.86 m - 1H

Benzene-H 7.73–7.67 m - 2H

Pyridine-H 7.49–7.44 m - 1H

Benzene-H 6.95–6.90 m - 2H

Methoxy-H 3.81 s - 3H

¹³C NMR (151 MHz, CDCl₃) Chemical Shift (δ, ppm)

Amide C=O 161.86

C-OCH₃ 156.52

Pyridine C 150.11

Pyridine C 148.07

Pyridine C 137.77

Benzene C 131.16

Pyridine C 126.43

Pyridine C 122.44

Benzene C 121.37

Benzene C 114.38

Methoxy C 55.62

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4.2. Mass Spectrometry[1]

Technique m/z Fragment

MS 228.00 [M]⁺

Experimental Workflow
Synthesis of N-(4-methoxyphenyl)picolinamide

1. Mix Reagents
- Picolinic Acid
- p-Anisidine

- Orthoboric Acid

2. Microwave Irradiation
(40 minutes)

Reaction

3. Work-up
- Add 10% NaHCO3

- Filter

Cooling

4. Purification
- Recrystallize from
30% Ethanol/Water

Crude Product

Final Product
N-(4-methoxyphenyl)picolinamide

Pure Crystals

Click to download full resolution via product page

Caption: Workflow for the synthesis of N-(4-methoxyphenyl)picolinamide.
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Conclusion
The microwave-assisted synthesis of N-(4-methoxyphenyl)picolinamide from picolinic acid and

p-anisidine is an efficient and reliable method. The protocol described herein provides a high

yield of the pure product, which has been thoroughly characterized by spectroscopic

techniques. This application note serves as a detailed guide for researchers in the field of

organic and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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